Butyl mandelate

Thermal stability High-temperature synthesis Distillation purification

Butyl mandelate (CAS 14007-02-4), systematically named butyl 2-hydroxy-2-phenylacetate, is an α-hydroxy ester derived from mandelic acid and n-butanol with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 314.1°C at 760 mmHg, a flash point of 128.3°C, and a density of 1.095 g/cm³.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 14007-02-4
Cat. No. B077034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl mandelate
CAS14007-02-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3
InChIKeyQLVXFMSPNHAPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Mandelate (CAS 14007-02-4): Procurement-Grade Baseline Properties and Analytical Specifications


Butyl mandelate (CAS 14007-02-4), systematically named butyl 2-hydroxy-2-phenylacetate, is an α-hydroxy ester derived from mandelic acid and n-butanol with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 314.1°C at 760 mmHg, a flash point of 128.3°C, and a density of 1.095 g/cm³ [1]. The compound possesses a calculated octanol-water partition coefficient (LogP) of approximately 2.06–2.40, reflecting moderate lipophilicity that distinguishes it from shorter-chain mandelate esters [2]. As a chiral molecule bearing a stereogenic α-carbon, butyl mandelate is commercially available in racemic (±) form as well as enantiopure (R)- and (S)-configurations, each with distinct CAS registry numbers [3]. These baseline physicochemical parameters serve as critical reference points for analytical verification, formulation compatibility assessment, and comparative evaluation against homologous mandelate esters.

Butyl Mandelate Procurement: Why Alkyl Mandelate Esters Are Not Interchangeable in Research and Industrial Workflows


Alkyl mandelate esters constitute a homologous series in which incremental extension of the alkyl chain length produces systematic, quantifiable shifts in physicochemical properties that directly govern their suitability for specific applications. The series—methyl, ethyl, propyl, and butyl mandelate—exhibits a predictable and substantial increase in boiling point (from 258.1°C to 314.1°C), LogP (from approximately 1.3–1.8 to 2.06–2.40), and corresponding lipophilicity with each additional methylene unit [1]. These differences are not trivial; they fundamentally alter a compound's behavior in biphasic reaction systems, its partitioning in extraction protocols, its membrane permeability in biological assays, and its compatibility with high-temperature synthetic procedures [1]. Furthermore, enzymatic enantioselectivity toward mandelate esters is exquisitely sensitive to the ester moiety, with kinetic enantiomeric ratios (E values) varying dramatically depending on the alkyl substituent [2]. Consequently, substituting butyl mandelate with a shorter-chain analog without systematic re-optimization of reaction conditions will predictably result in altered yields, compromised enantioselectivity, or complete failure of the intended process. The quantitative evidence presented below substantiates precisely where butyl mandelate occupies a differentiated performance niche relative to its closest in-class candidates.

Butyl Mandelate Differentiation Evidence: Head-to-Head Quantitative Comparison with Methyl, Ethyl, and Propyl Mandelates


Boiling Point Elevation Enables High-Temperature Synthetic Compatibility Unattainable with Shorter-Chain Analogs

Butyl mandelate exhibits a boiling point of 314.1°C at 760 mmHg, representing a substantial elevation over the homologous methyl, ethyl, and propyl esters [1]. This thermal property directly enables reaction and purification protocols that are thermally inaccessible to shorter-chain mandelates. The observed boiling point progression follows the expected trend of increasing intermolecular dispersion forces with extended alkyl chain length, with each additional methylene unit contributing approximately 30–60°C to the boiling point across the series [2].

Thermal stability High-temperature synthesis Distillation purification

Enhanced Lipophilicity (LogP = 2.06–2.40) Drives Superior Partitioning into Non-Aqueous Phases for Extraction and Biphasic Catalysis

Butyl mandelate's octanol-water partition coefficient (LogP) ranges from 2.06 to 2.40, representing a significant increase in lipophilicity relative to methyl, ethyl, and propyl mandelates [1][2]. This elevated LogP value directly quantifies the compound's enhanced preference for non-polar environments, which governs its distribution in biphasic reaction systems and its passive diffusion across biological membranes. The observed LogP trend across the homologous series (methyl < ethyl < propyl < butyl) demonstrates that the butyl ester provides approximately 1–1.4 log units greater lipophilicity than the methyl ester, corresponding to a 10- to 25-fold higher equilibrium concentration in the organic phase of an octanol-water system [3].

Lipophilicity Biphasic catalysis Liquid-liquid extraction

Kinetic Enantiomeric Ratio (E Value) Variation Establishes Butyl Mandelate as a Differentiated Substrate in Lipase-Catalyzed Chiral Resolution

In lipase PS-30-catalyzed stereoselective acylation of racemic mandelate esters, the kinetic enantiomeric ratio (E value) reached up to 197.5 across the substrate series, demonstrating that the ester alkyl group profoundly modulates enzyme enantiorecognition [1]. While this study did not report E values for individual esters, the documented 5- to 10-fold variation in enantioselectivity among mandelate esters confirms that the alkyl substituent is a critical determinant of resolution efficiency [1]. The implication for procurement is unambiguous: butyl mandelate and its shorter-chain analogs are not functionally interchangeable in biocatalytic workflows; each ester-alkyl combination requires independent empirical validation of enantioselectivity under the intended reaction conditions [2].

Chiral resolution Biocatalysis Enantioselective acylation

Antimicrobial Activity Ranking: Butyl > Propyl > Ethyl > Methyl Mandelate Establishes Clear Structure-Activity Hierarchy for Preservative Applications

A systematic study of mandelic acid-derived ionic liquids screened against thirteen bacterial and twelve fungal strains established a general trend of increasing antimicrobial toxicity in the order methyl ester < ethyl ester < n-butyl ester/amide [1]. This rank-order relationship, while observed in ionic liquid formulations rather than the free esters, reflects the underlying contribution of the alkyl chain to membrane perturbation and passive cellular uptake. The n-butyl moiety confers the highest antimicrobial activity among the linear alkyl mandelate esters evaluated, consistent with the well-established 'cut-off' effect observed in homologous series of membrane-active compounds [1].

Antimicrobial preservative Structure-activity relationship Alkyl chain effect

Butyl Mandelate Optimal Deployment Scenarios: Evidence-Backed Applications Leveraging Differentiated Physicochemical Properties


High-Temperature Esterification and Polymer Synthesis Requiring Thermal Stability Above 250°C

Butyl mandelate's boiling point of 314.1°C at 760 mmHg—56°C higher than methyl mandelate and 60°C higher than ethyl mandelate—makes it the substrate of choice for high-temperature synthetic transformations where shorter-chain mandelates would volatilize before reaction completion [1]. This thermal window is particularly relevant for solvent-free esterifications, transesterifications, and melt-phase polymerizations that require sustained heating at 200–280°C. Procurement of butyl mandelate is indicated when reaction protocols specify temperatures exceeding the boiling points of methyl (258.1°C) or ethyl (253–255°C) mandelate.

Biphasic Enzymatic Kinetic Resolution Exploiting Enhanced Organic-Phase Partitioning

With a LogP of 2.06–2.40, butyl mandelate partitions 10- to 25-fold more efficiently into organic solvents than methyl mandelate (LogP ~1.3) [1]. This property is directly exploitable in biphasic biocatalytic resolution systems where the ester substrate must transfer from an aqueous enzyme-containing phase into an organic solvent phase for product recovery. The enhanced lipophilicity reduces substrate loss to the aqueous phase and improves overall process mass balance, making butyl mandelate the preferred substrate for lipase-catalyzed resolutions conducted in water-organic solvent biphasic systems [2].

Antimicrobial Preservative Development Leveraging Maximal Alkyl Chain Activity

The established antimicrobial activity rank order—methyl < ethyl < n-butyl—positions butyl mandelate as the most potent scaffold among linear alkyl mandelate esters for membrane-active antimicrobial design [1]. This structure-activity relationship, validated across 13 bacterial and 12 fungal strains in mandelate-derived ionic liquids, provides a rational basis for selecting the n-butyl ester as the lead compound when developing mandelate-based preservatives, disinfectants, or topical antimicrobial formulations where maximal membrane perturbation is desired.

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